molecular formula C15H16N2O3S B13087935 N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Cat. No.: B13087935
M. Wt: 304.4 g/mol
InChI Key: MVFOWOISSRCETI-UHFFFAOYSA-N
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Description

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a sulfonamide derivative featuring a dihydroindenyl core substituted with a pyridin-3-yloxy group. Methanesulfonamide groups are known for their role in enzyme inhibition, particularly in modulating kinases or proteases .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(6-pyridin-3-yloxy-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

InChI

InChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3

InChI Key

MVFOWOISSRCETI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indene with pyridin-3-ol in the presence of a base to form the pyridin-3-yloxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the methanesulfonamide group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Inden Ring

N-[6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl]methanesulfonamide (CAS 81614-86-0)
  • Structure: The dihydroindenyl group is substituted with a 2,4-difluorophenoxy moiety instead of pyridin-3-yloxy.
  • Molecular formula: C₁₆H₁₅F₂NO₃S (vs. C₁₅H₁₄N₂O₃S for the target compound). Inference: The fluorine substituents may reduce polar surface area compared to pyridine, altering pharmacokinetic properties such as membrane permeability .
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
  • Structure : Features a ketone (1-oxo) group on the inden ring.
  • Inference: The 1-oxo group could stabilize the inden ring conformation, affecting binding pocket compatibility in biological targets .
N-(2-Benzyl-1-oxo-2,3-dihydro-1H-inden-4-yl)methanesulfonamide
  • Structure : Contains a benzyl group at position 4 and a 1-oxo group.
  • Key Differences: The benzyl substituent adds significant lipophilicity, which may improve blood-brain barrier penetration but increase off-target interactions .

Core Modifications in Related Sulfonamides

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
  • Structure: Replaces the dihydroindenyl core with a benzodioxin ring and includes a dimethylamino-methylphenyl group.
  • Key Differences :
    • The benzodioxin system increases rigidity and electron density, possibly enhancing affinity for serotonin or dopamine receptors.
    • Molecular weight: 391.46 g/mol (vs. ~322 g/mol for the target compound), suggesting a larger binding footprint .
Boronic Acid Derivatives (e.g., Compound 10 in )
  • Structure : Incorporates a boronic acid group and a bromo-substituted benzofuran.
  • Key Differences :
    • Boronic acids are often used in protease inhibition (e.g., proteasome inhibitors), diverging from the typical sulfonamide targets .
    • The bromo substituent enables further functionalization via cross-coupling reactions, a synthetic advantage absent in the target compound .

Structural and Functional Implications

Property Target Compound N-[6-(2,4-Difluorophenoxy)-... (CAS 81614-86-0) N-(1-Oxo-2,3-dihydro-...)
Core Structure Dihydroindenyl + pyridinyloxy Dihydroindenyl + difluorophenoxy Dihydroindenyl + 1-oxo
Molecular Formula C₁₅H₁₄N₂O₃S C₁₆H₁₅F₂NO₃S C₁₄H₁₃NO₃S
Key Substituents Pyridin-3-yloxy 2,4-Difluorophenoxy 1-Oxo
Polar Surface Area Moderate (pyridine N-oxide) Low (fluorine) High (carbonyl)
Inferred Bioactivity Kinase/protease inhibition Enhanced metabolic stability Solubility-driven targets

Research Findings and Inferences

  • Electronic Effects : The pyridin-3-yloxy group in the target compound likely engages in hydrogen bonding, whereas fluorinated analogs (e.g., CAS 81614-86-0) prioritize hydrophobic interactions .
  • Synthetic Challenges : Benzyl and boronic acid derivatives require multi-step syntheses, whereas the target compound’s pyridinyloxy group may be introduced via nucleophilic aromatic substitution .
  • Pharmacokinetics : The 1-oxo derivative’s higher polarity suggests renal clearance pathways, while lipophilic analogs (e.g., benzyl-substituted) may exhibit longer half-lives .

Biological Activity

N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C15H16N2O3S
  • Molecular Weight: 304.4 g/mol

The structure includes a pyridine ring, a methanesulfonamide group, and a dihydroindene moiety, which collectively contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may act as an allosteric modulator of metabotropic glutamate receptor 2 (mGlu2). This receptor is implicated in various neurological disorders, including anxiety and schizophrenia. The modulation of mGlu2 could lead to therapeutic effects in these conditions.

Interaction Studies

Studies have shown that compounds with similar structures can differentially modulate mGlu2 receptor activity. Understanding these interactions is crucial for elucidating the pharmacological profiles of such compounds.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine moiety, methanesulfonamide groupPotential allosteric modulator of mGlu2
BINAIndene core, carboxylic acidAllosteric modulator of mGlu2
JNJ-42491293Triazole ringAntidepressant-like effects
AZ12559322Phenyl group, methanesulfonamideModulation of neurotransmitter receptors

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its potential therapeutic applications. For instance:

  • Neuropharmacological Studies : In vitro studies demonstrated that the compound exhibits significant binding affinity for mGlu2 receptors. This suggests its potential role in modulating neurotransmitter systems involved in mood regulation.
  • Synthesis Pathways : The synthesis typically involves multiple steps that may vary based on specific reaction conditions. Understanding these pathways is essential for optimizing yield and purity in pharmaceutical applications.
  • Comparative Analysis : Comparative studies with structurally related compounds have highlighted the unique properties of this compound, particularly regarding its binding characteristics and efficacy at mGlu2 receptors.

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